N'-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide
Description
N’-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Properties
Molecular Formula |
C30H24N4O |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[(E)-[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C30H24N4O/c1-22-12-14-27(15-13-22)34-28(23-8-4-2-5-9-23)20-26(29(34)24-10-6-3-7-11-24)21-32-33-30(35)25-16-18-31-19-17-25/h2-21H,1H3,(H,33,35)/b32-21+ |
InChI Key |
HZNUVADAOAUZMJ-RUMWWMSVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=N/NC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NNC(=O)C4=CC=NC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:
Condensation Reaction: The aldehyde or ketone reacts with the hydrazide to form the Schiff base.
Reaction Conditions: The reaction is often conducted under reflux conditions with a solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde or ketone.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and aldehydes or ketones.
Scientific Research Applications
N’-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 1-benzyl-N’-[(E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide
Uniqueness
N’-[(E)-[1-(4-Methylphenyl)-2,5-diphenyl-1H-pyrrol-3-YL]methylidene]pyridine-4-carbohydrazide is unique due to its specific structural features, which include a pyrrole ring and multiple phenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar Schiff bases.
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